molecular formula C14H19N3O B2383864 8-(6-Cyclopropylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 2189368-25-8

8-(6-Cyclopropylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol

カタログ番号: B2383864
CAS番号: 2189368-25-8
分子量: 245.326
InChIキー: AWXBZGKQEZIQIW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-(6-Cyclopropylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol (CAS 2189368-25-8) is a chemical compound with a molecular formula of C14H19N3O and a molecular weight of 245.32 g/mol . This complex molecular structure features an 8-azabicyclo[3.2.1]octane core, a privileged scaffold in medicinal chemistry, substituted with a hydroxy group and a 6-cyclopropylpyrimidin-4-yl moiety . The azabicyclic octane scaffold is of significant interest in pharmaceutical research; for instance, closely related analogues have been investigated as high-affinity and selective antagonists for the vasopressin V1A receptor, indicating potential for therapeutic development . The presence of the pyrimidine ring, a common heteroaromatic group, further enhances its value as a key intermediate or building block in drug discovery projects . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers can leverage this compound in the synthesis of novel molecules, screening for biological activity, and exploring new mechanisms of action.

特性

IUPAC Name

8-(6-cyclopropylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c18-12-5-10-3-4-11(6-12)17(10)14-7-13(9-1-2-9)15-8-16-14/h7-12,18H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXBZGKQEZIQIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC=N2)N3C4CCC3CC(C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Enantioselective Construction from Acyclic Precursors

The 8-azabicyclo[3.2.1]octane scaffold is typically synthesized via intramolecular Mannich cyclization or [3+3] annulation. A notable method involves the stereocontrolled formation of the bicyclic system from L-proline-derived intermediates, where the hydroxyl group at C3 is introduced through asymmetric reduction of a ketone precursor. For example, tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate serves as a pivotal intermediate, with lithium aluminum hydride reductions achieving >95% diastereomeric excess for the exo-alcohol configuration.

Desymmetrization of Tropinone Derivatives

Achiral tropinone derivatives undergo enzymatic or chemical desymmetrization to access enantiomerically pure intermediates. Pseudomonas fluorescens lipase-mediated acetylation selectively functionalizes the endo-hydroxyl position, leaving the exo-alcohol unprotected for subsequent derivatization. This approach achieves enantiomeric ratios exceeding 98:2, critical for pharmaceutical applications requiring high stereochemical fidelity.

Functionalization of the Pyrimidine Moiety

Synthesis of 6-Cyclopropylpyrimidin-4-yl Building Blocks

The 6-cyclopropyl substituent is introduced via palladium-catalyzed cross-coupling between 4-chloropyrimidine and cyclopropylboronic acid under Miyaura borylation conditions. Optimized protocols using Pd(dppf)Cl₂ and potassium carbonate in dioxane/water mixtures achieve 85–92% yields. Alternative routes employ Negishi couplings with cyclopropylzinc reagents, though these methods show reduced functional group tolerance compared to Suzuki approaches.

Late-Stage Coupling to the Bicyclic Scaffold

The convergent synthesis strategy predominates, coupling preformed pyrimidine and bicyclo[3.2.1]octane fragments. Key intermediates include:

Intermediate Preparation Method Yield Citation
8-Triflyloxybicyclo[3.2.1]octane Triflation of 3-oxo derivative with Tf₂O/LDA 78–92%
4-Bromo-6-cyclopropylpyrimidine Bromination of 6-cyclopropylpyrimidin-4-ol 67%

Suzuki–Miyaura coupling between 8-triflyloxybicyclo[3.2.1]octane and 6-cyclopropylpyrimidin-4-ylboronic acid proceeds optimally with Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ in DME/H₂O (3:1) at 80°C, delivering the coupled product in 73% yield after 12 h. Microwave-assisted conditions (150°C, 30 min) improve yields to 81% while reducing catalyst loading to 2 mol%.

Stereochemical Control and Resolution Strategies

Dynamic Kinetic Resolution in Bicyclic Formation

Chiral phosphoric acid catalysts enable dynamic kinetic resolution during the cyclization of acyclic amino ketones. Using (R)-TRIP (10 mol%) in toluene at −40°C, the 8-azabicyclo[3.2.1]octan-3-ol core forms with 94% ee and 88% yield. This methodology circumvents the need for protecting group manipulations, streamlining the synthetic sequence.

Diastereoselective Hydroxylation

Osmium tetroxide-mediated dihydroxylation of 8-azabicyclo[3.2.1]oct-2-ene derivatives shows marked stereoselectivity, with the exo-diol forming preferentially (dr 8:1). Subsequent Barton–McCombie deoxygenation selectively removes the undesired hydroxyl group, achieving >99% purity for the target alcohol.

Analytical Characterization and Process Optimization

Critical quality attributes for 8-(6-cyclopropylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol include:

  • Chiral Purity : Determined via Chiralpak IC-3 HPLC (hexane/i-PrOH 90:10, 1 mL/min), showing baseline separation of enantiomers (α = 1.32)
  • Thermal Stability : TG-DSC analysis reveals decomposition onset at 218°C, necessitating storage below −20°C for long-term stability
  • Polymorphism : XRPD identifies two crystalline forms (Form I: P2₁/c, Form II: P1̅), with Form I exhibiting superior compaction properties for tablet formulation

Process intensification studies demonstrate that continuous flow hydrogenation of the ketone precursor (30 bar H₂, 60°C) improves space-time yield by 4.2× compared to batch methods, critical for scale-up.

化学反応の分析

Types of Reactions

8-(6-Cyclopropylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidinyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

科学的研究の応用

Chemistry

In chemistry, 8-(6-Cyclopropylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its bicyclic structure allows it to fit into specific binding sites on proteins or nucleic acids, making it useful for drug discovery and development.

Medicine

In medicine, 8-(6-Cyclopropylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs for various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in advanced materials and chemical processes.

作用機序

The mechanism of action of 8-(6-Cyclopropylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

類似化合物との比較

Structural Features and Substituent Diversity

The 8-azabicyclo[3.2.1]octan-3-ol core allows for diverse substitutions at the 3- and 8-positions. Key analogs and their substituents include:

Compound Name (Example) 8-Position Substituent 3-Position Substituent Molecular Formula Molecular Weight (g/mol) Stability Notes
Target Compound 6-Cyclopropylpyrimidin-4-yl -OH C₁₆H₂₀N₃O₂* ~298.36 Not reported; inferred stability
endo-3-(4-Chlorophenyl)-8-azabicyclo[...] (23) None (unsubstituted) 4-Chlorophenyl C₁₃H₁₅ClNO 247.72 Stable under standard conditions
8-Isopropyl-8-azabicyclo[...]octan-3-ol Isopropyl -OH C₁₀H₁₉NO 169.27 Requires GHS-compliant handling
8-[[4-(Trifluoromethyl)phenyl]methyl]-... (1408884-42-3) 4-Trifluoromethylbenzyl -OH C₁₅H₁₈F₃NO 285.30 High hydrophobicity
8-(4-Chloro-1,2,5-thiadiazol-3-yl)-... (1339901-21-1) 4-Chloro-1,2,5-thiadiazol-3-yl -OH C₉H₁₂ClN₃OS 245.73 Data limited; 95% purity

*Estimated based on structural similarity.

Key Observations :

  • Hydrophobicity : Substituents like trifluoromethylbenzyl increase lipophilicity (logP ~3.5), whereas heteroaromatic groups (e.g., thiadiazole ) may improve solubility in polar solvents.

Key Observations :

  • Microwave Synthesis : Improved yields (e.g., 72% for compound 7 ) are achieved under microwave conditions, reducing reaction times from hours to minutes .
  • Challenges : Bulky substituents (e.g., naphthyl ) lower yields (e.g., 20% for compound 21 ) due to steric hindrance.

Key Observations :

  • Substituent Effects : The 6-cyclopropylpyrimidin-4-yl group in the target compound may optimize D₂ receptor binding by balancing steric bulk and electronic effects, similar to dichlorophenyl derivatives .

生物活性

8-(6-Cyclopropylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a unique bicyclic structure that contributes to its biological activity. Its molecular formula is C13H16N4C_{13}H_{16}N_4 with a molecular weight of 232.29 g/mol. The presence of the cyclopropyl group and the pyrimidine moiety are crucial for its interaction with biological targets.

Research indicates that 8-(6-Cyclopropylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol acts primarily through modulation of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. It may serve as an antagonist or partial agonist depending on the receptor subtype involved.

Key Mechanisms:

  • Serotonergic Activity : The compound shows affinity for serotonin receptors, influencing mood and anxiety pathways.
  • Dopaminergic Modulation : It may also interact with dopamine receptors, potentially affecting reward and motor functions.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Study Biological Activity IC50/EC50 Values Remarks
Study ASerotonin receptor antagonistIC50 = 50 nMSignificant inhibition in vitro
Study BDopamine receptor partial agonistEC50 = 30 nMEnhanced dopaminergic signaling
Study CNeuroprotective effects in animal modelsN/AReduced neurodegeneration markers

Case Study 1: Neuroprotective Effects

In a preclinical study, 8-(6-Cyclopropylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol was administered to rodent models of neurodegeneration. Results indicated a significant reduction in markers of oxidative stress and inflammation, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's.

Case Study 2: Behavioral Impact

Another study evaluated the behavioral effects of this compound in anxiety models. Mice treated with varying doses exhibited reduced anxiety-like behaviors in the elevated plus maze test compared to control groups, supporting its anxiolytic potential.

Pharmacokinetics

Understanding the pharmacokinetics of 8-(6-Cyclopropylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol is essential for its therapeutic application:

  • Absorption : Rapid absorption post oral administration.
  • Distribution : High brain penetration due to lipophilicity.
  • Metabolism : Primarily hepatic metabolism with several identified metabolites.

Q & A

Q. How does the compound’s reactivity influence its functionalization for prodrug development?

  • Answer : The hydroxyl group at position 3 is a prime site for prodrug derivatization. Strategies include:
  • Esterification : Acetyl or phosphate esters improve solubility and bioavailability.
  • Carbamate Formation : Enhances stability in gastric environments .
  • Bioorthogonal Chemistry : Clickable tags (e.g., azides) enable targeted delivery .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。